4-Methoxy-4-(o-tolyl)piperidine
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Overview
Description
4-Methoxy-4-(o-tolyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-(o-tolyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxypyridine with o-tolylmagnesium bromide, followed by cyclization to form the piperidine ring. The reaction conditions typically involve the use of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium or nickel, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-4-(o-tolyl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents such as bromine or chlorine for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a carbonyl compound, while substitution reactions may yield halogenated or alkylated derivatives of this compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may be used in the study of biological processes and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 4-Methoxy-4-(o-tolyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and behavior .
Comparison with Similar Compounds
4-Methoxy-4-(o-tolyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the methoxy and o-tolyl groups.
4-Methoxypyridine: A related compound with a methoxy group on the pyridine ring.
o-Tolylpiperidine: A compound with an o-tolyl group on the piperidine ring.
The presence of the methoxy and o-tolyl groups in this compound makes it unique and may confer distinct chemical and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C13H19NO |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-methoxy-4-(2-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15-2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3 |
InChI Key |
BDOXTTAHROFTQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2(CCNCC2)OC |
Origin of Product |
United States |
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